molecular formula C10H27N4Ta-3 B3279247 (Tert-butylimino)tris(dimethylamino)tantalum CAS No. 69039-11-8

(Tert-butylimino)tris(dimethylamino)tantalum

Numéro de catalogue: B3279247
Numéro CAS: 69039-11-8
Poids moléculaire: 384.30 g/mol
Clé InChI: SYMKICRWMGYUAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“(Tert-butylimino)tris(dimethylamino)tantalum” is a chemical compound with the linear formula (CH3)3CNTa(N(C2H5)2)3 . It is also known by the synonyms TBTDET and Tris(diethylamino)(tert-butylimino)tantalum(V) . This compound is used as a precursor for tantalum nitride .


Molecular Structure Analysis

The molecular weight of “this compound” is 468.46 . Its IUPAC name is tert-butyliminotantalum;diethylazanide and its SMILES string is CCN(CC)TaCC)(N(CC)CC)=N©C .


Chemical Reactions Analysis

“this compound” is used as a precursor in the atomic layer deposition of films . It has been involved in the deposition of TaN thin films using the PEALD technique .


Physical and Chemical Properties Analysis

“this compound” is a liquid with a density of 1.252 g/mL at 25 °C . It is sensitive to air and moisture . It reacts with water .

Applications De Recherche Scientifique

Vapor Pressure Measurements

  • Study 1: Vapor pressures of metalorganic precursors including (tert-butylimino)tris(ethylmethylamino)tantalum were measured, providing critical data for their use in chemical vapor deposition processes. This study is significant for understanding the physical properties essential for material synthesis (Morávek et al., 2014).

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

  • Study 2: Research demonstrated the use of tert-butylimino tris(diethylamino) tantalum with atomic hydrogen in forming stoichiometric tantalum nitride (TaN), suggesting its application in low-temperature atomic layer deposition processes for ultraconformal TaNx or Ru/TaNx barriers (Zhao et al., 2005).
  • Study 3: A study on plasma-enhanced ALD of TaN using a bis((2-(dimethylamino)ethyl)(methyl)amido)methyl(tert-butylimido)tantalum complex indicated its effectiveness as a diffusion barrier and its potential in semiconductor fabrication (Han et al., 2016).
  • Study 6: Tantalum nitride (TaN x ) ALD using (tert-butylimido)tris(diethylamido) tantalum and hydrazine was studied, highlighting the compound’s utility in creating high-density and resistive films, crucial for electronic device manufacturing (Burton et al., 2008).

Material Synthesis and Reaction Studies

  • Study 5: Research involving bis[tri(tert.-butyl)silanolato]tantalum(V) trichloride and its reactions provided insights into the synthesis and structural properties of tantalum-based compounds, which are essential for developing new materials (Knizek & Nöth, 2011).
  • Study 7: The study on H2 plasma-assisted ALD of TaN films using tert-butylimino-tris-ethylmethylamino tantalum explored its applications in producing films with varying resistivities and surface roughness, important for semiconductor technology (Kim et al., 2006).

Computational Analysis and Mechanistic Insights

  • **Study4: Computational studies on transamination during metalorganic chemical vapor deposition (MOCVD) of tantalum nitride films using tert-butylimidotris(dimethylamido) tantalum provided valuable insights into the chemical processes at the molecular level, crucial for optimizing material fabrication techniques (Won et al., 2009).

Additional Applications and Studies

Safety and Hazards

“(Tert-butylimino)tris(dimethylamino)tantalum” is classified as a dangerous substance. It releases flammable gas when in contact with water. It causes severe skin burns and eye damage . It is also noted to be air and moisture sensitive .

Orientations Futures

“(Tert-butylimino)tris(dimethylamino)tantalum” has been used as a precursor for the deposition of TaN thin films using the PEALD technique . The TaN films deposited by PEALD exhibited a lower resistivity of 200 – 500 μΩ-cm compared to thermally deposited ALD TaN films (> 1000.μΩ-cm) . This suggests potential future applications in the field of thin film deposition.

Mécanisme D'action

Target of Action

(Tert-butylimino)tris(dimethylamino)tantalum is primarily used as a precursor in the atomic layer deposition of films . Its primary targets are the surfaces on which these films are deposited. The role of these targets is to provide a substrate for the deposition process, allowing for the creation of thin films with precise control over thickness and composition.

Mode of Action

The compound interacts with its targets through a process known as atomic layer deposition (ALD). In ALD, the precursor molecules react with the surface in a self-limiting way, meaning that only a single atomic layer is deposited in each reaction cycle . This allows for precise control over film thickness and composition. The resulting changes include the formation of a thin film on the target surface.

Result of Action

The result of the action of this compound is the formation of a thin film on the target surface. This film can have a variety of properties depending on the specific deposition conditions and the nature of the other precursors used in the process .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of (Tert-butylimino)tris(dimethylamino)tantalum can be achieved through the reaction of Tantalum(V) chloride pentahydrate with Tert-butylimine and Dimethylamine in the presence of a reducing agent.", "Starting Materials": [ "Tantalum(V) chloride pentahydrate", "Tert-butylimine", "Dimethylamine", "Reducing agent (e.g. Lithium aluminum hydride)" ], "Reaction": [ "Step 1: Dissolve Tantalum(V) chloride pentahydrate in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: Add the reducing agent slowly to the solution while stirring vigorously.", "Step 3: Add Tert-butylimine and Dimethylamine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting mixture to remove any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the desired product." ] }

Numéro CAS

69039-11-8

Formule moléculaire

C10H27N4Ta-3

Poids moléculaire

384.30 g/mol

Nom IUPAC

tert-butyliminotantalum;dimethylazanide

InChI

InChI=1S/C4H9N.3C2H6N.Ta/c1-4(2,3)5;3*1-3-2;/h1-3H3;3*1-2H3;/q;3*-1;

Clé InChI

SYMKICRWMGYUAR-UHFFFAOYSA-N

SMILES

CC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C

SMILES canonique

CC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C

Pictogrammes

Flammable; Corrosive

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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